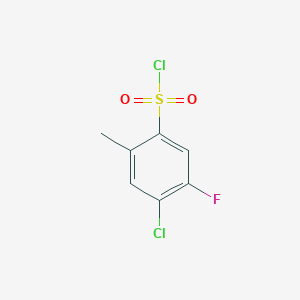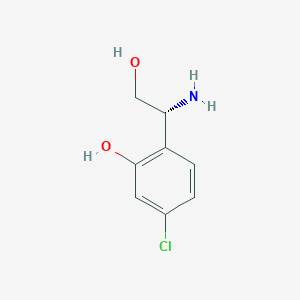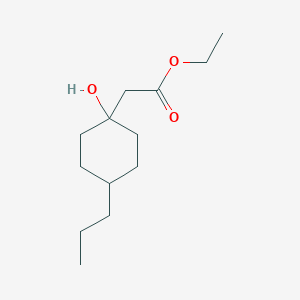
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate is an organic compound with the molecular formula C13H24O3 It is an ester derived from cyclohexaneacetic acid and is known for its unique chemical structure, which includes a hydroxy group and a propyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate typically involves the esterification of cyclohexaneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclohexaneacetic acid+EthanolAcid CatalystEthyl 2-(1-hydroxy-4-propylcyclohexyl)acetate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The acid catalyst commonly used is sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cyclohexaneacetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Cyclohexaneacetic acid and ethanol.
Reduction: The corresponding alcohol.
Oxidation: The corresponding ketone.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate can be compared with other esters and cyclohexane derivatives:
Ethyl cyclohexaneacetate: Lacks the hydroxy and propyl groups, making it less versatile in chemical reactions.
Cyclohexaneacetic acid: The parent acid, which lacks the ester functionality.
Ethyl 2-(1-hydroxycyclohexyl)acetate: Similar structure but without the propyl group, affecting its reactivity and applications.
The presence of the hydroxy and propyl groups in this compound makes it unique and enhances its potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H24O3 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O3/c1-3-5-11-6-8-13(15,9-7-11)10-12(14)16-4-2/h11,15H,3-10H2,1-2H3 |
InChI-Schlüssel |
YMOQSSGUMUXQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)(CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


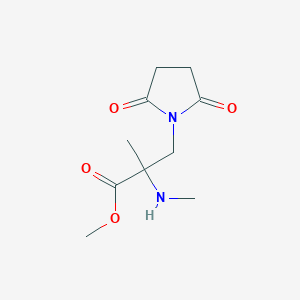
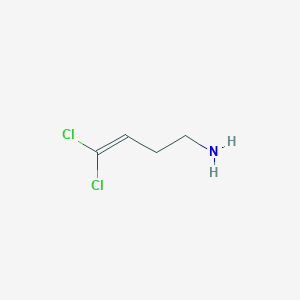
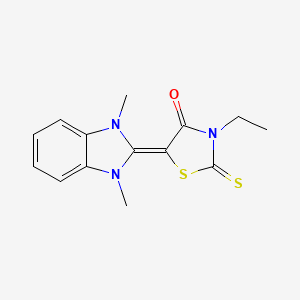

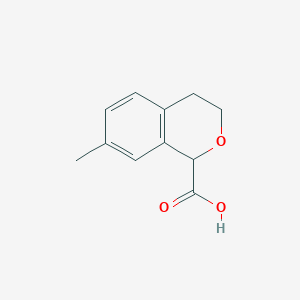
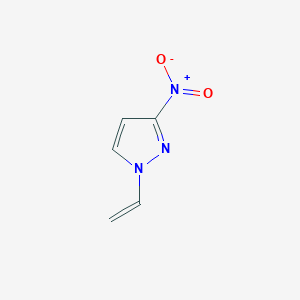
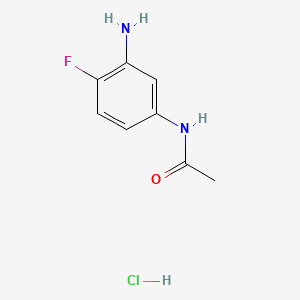
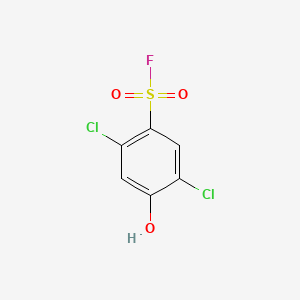
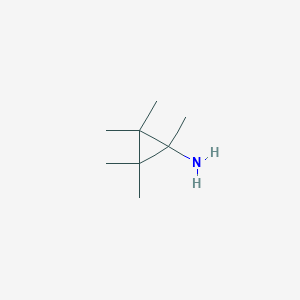
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
